1-Phenylcyclopropanecarbonitrile
Overview
Description
1-Phenylcyclopropanecarbonitrile is an organic compound with the molecular formula C10H9N It is characterized by a cyclopropane ring attached to a phenyl group and a nitrile group
Preparation Methods
1-Phenylcyclopropanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with cyclopropanecarbonitrile. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction is as follows:
C6H5MgBr+C3H5CN→C6H5C3H4CN+MgBr
Chemical Reactions Analysis
1-Phenylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst. The reduction process converts the nitrile group to an amine group.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and hydrochloric acid (HCl).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenylcyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropanecarbonitrile is not fully understood. its effects are believed to be related to its ability to interact with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
1-Phenylcyclopropanecarbonitrile can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: Lacks the phenyl group, making it less complex and potentially less reactive.
Phenylacetonitrile: Contains a phenyl group and a nitrile group but lacks the cyclopropane ring, resulting in different chemical properties.
Benzonitrile: Contains a phenyl group directly attached to a nitrile group, without the cyclopropane ring.
The unique combination of a cyclopropane ring, phenyl group, and nitrile group in this compound gives it distinct chemical and physical properties compared to these similar compounds.
Biological Activity
1-Phenylcyclopropanecarbonitrile (PCC) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of PCC, exploring its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring attached to a phenyl group and a nitrile functional group. The presence of the nitrile group allows for hydrogen bonding interactions, which can influence the compound's reactivity and biological interactions.
The biological activity of PCC is primarily attributed to its ability to interact with various molecular targets. The nitrile group can engage in hydrogen bonding with enzymes or receptors, potentially modulating their activity. The strain introduced by the cyclopropane ring may enhance its reactivity, allowing it to participate in various biochemical processes.
Antimicrobial Properties
Recent studies have indicated that PCC exhibits antimicrobial properties. The compound has been evaluated against several bacterial strains, showing varying degrees of effectiveness. For instance, it has been suggested that PCC could inhibit the growth of certain multidrug-resistant bacteria, highlighting its potential as an antibacterial agent .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of PCC against Staphylococcus aureus and Escherichia coli. Results indicated that PCC exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Mechanisms : In a related study focusing on structurally similar compounds, it was found that certain nitriles could activate apoptosis through caspase pathways. This suggests that PCC may share similar mechanisms, warranting further investigation into its potential as an anticancer agent .
- Nitrile Hydratases : Research into nitrile hydratases has shown that these enzymes can selectively convert nitriles into corresponding amides or acids, which may have therapeutic implications. PCC's structure allows it to be a substrate for such enzymatic reactions, potentially enhancing its biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of PCC, it is beneficial to compare it with structurally similar compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, potential anticancer | Interaction with enzymes/receptors |
1-(4-Ethoxyphenyl)cyclopropanecarbonitrile | Antimicrobial, anticancer | Enhanced solubility and reactivity due to ethoxy group |
2-Phenylpropionitrile | Anticancer | Induction of apoptosis via caspase activation |
Properties
IUPAC Name |
1-phenylcyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFURHRJUWYDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239452 | |
Record name | 1-Phenylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-44-4 | |
Record name | 1-Phenylcyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclopropanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 935-44-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylcyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLCYCLOPROPANECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4DYL9333 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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